A Single Amino Acid Differentiates Coagulin from Pediocin PA-1/AcH at the C-Terminus
Coagulin's primary amino acid sequence is 100% identical to pediocin PA-1 and AcH over the first 43 residues, but a single substitution at the C-terminal position 41 distinguishes it. Coagulin contains a threonine residue (T41), whereas pediocins contain an asparagine residue (N41) at the same position [1]. This difference was confirmed by both N-terminal sequencing of the purified peptide and complete sequence deduction from the structural gene [1].
| Evidence Dimension | Primary amino acid sequence at C-terminus (position 41) |
|---|---|
| Target Compound Data | Threonine (Thr-41) |
| Comparator Or Baseline | Pediocin PA-1/AcH: Asparagine (Asn-41) |
| Quantified Difference | Single amino acid substitution (Thr vs. Asn) |
| Conditions | N-terminal Edman degradation and DNA sequence analysis |
Why This Matters
This specific amino acid substitution is a definitive marker for coagulin, enabling precise identification and quality control, and is the only structural feature that distinguishes it from the widely studied pediocin PA-1.
- [1] Le Marrec, C., Hyronimus, B., Bressollier, P., Verneuil, B., & Urdaci, M. C. (2000). Biochemical and genetic characterization of coagulin, a new antilisterial bacteriocin in the pediocin family of bacteriocins, produced by Bacillus coagulans I4. Applied and Environmental Microbiology, 66(12), 5213–5220. View Source
